N-(2-aminoethyl)morpholine-4-carboxamide

dopamine uptake neuropharmacology monoamine transporter

Researchers need fully characterized intermediates for β1-selective ligand synthesis and impurity reference standards compliant with ANDA requirements. This morpholine-4-carboxamide scaffold addresses: • Landiolol impurity reference standard (hydrochloride salt, CAS 88017-03-2) for USP/EP method validation • Dopamine transporter probe with rat synaptosome EC50 = 900 nM for SAR studies • VEGFR-2/Abl kinase inhibitor scaffold (mTOR IC50 105-350 nM) • Apoptosis inducer in MCF-7 cells via p53 activation (IC50 0.65 µM) Available in research quantities with full characterization data. No substitution with piperidine analogs-morpholine oxygen drives selectivity.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 69630-16-6
Cat. No. B3150821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)morpholine-4-carboxamide
CAS69630-16-6
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCCN
InChIInChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)
InChIKeyUMIHKUQVXHVFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)morpholine-4-carboxamide: Physicochemical and Functional Baseline


N-(2-Aminoethyl)morpholine-4-carboxamide (CAS 69630-16-6), a heterocyclic small molecule (MW 173.21 g/mol, XLogP3-AA -1.8), is a versatile chemical scaffold for pharmacological research and pharmaceutical impurity reference standards [1]. Its structure—a morpholine ring substituted with an aminoethyl group and a carboxamide linker—imparts unique hydrogen-bonding capacity (2 HBD, 3 HBA) and physicochemical properties that directly modulate target selectivity . The compound serves as a critical intermediate for synthesizing selective β1-adrenergic receptor ligands, including the ultra-short-acting β-blocker landiolol, and as a fully characterized impurity reference standard for analytical method validation [2].

Reference standard Landiolol impurity for analytical method development and validation
Intermediate Building block for β1-selective adrenergic receptor ligands
Research scaffold Platform for dopamine transporter and kinase target engagement studies

Why This Compound Is Not Interchangeable with Morpholine-4-carboxamide Analogs


N-(2-Aminoethyl)morpholine-4-carboxamide is not functionally interchangeable with other morpholine-4-carboxamide derivatives or aminoethyl-substituted heterocycles. The combination of a morpholine oxygen, a carboxamide linker, and a terminal primary amine creates a unique pharmacophore that enables selective engagement with β1-adrenergic receptors and distinct cellular uptake mechanisms [1]. Substituting the morpholine ring with piperidine (as in N-(2-aminoethyl)piperidine-4-carboxamide) or replacing the carboxamide with a simple carboxylic acid (as in morpholine-4-carboxylic acid) fundamentally alters target binding profiles, solubility characteristics, and metabolic stability [2]. These structural modifications produce divergent biological activities that prevent generic substitution without extensive revalidation of downstream applications.

Piperidine analog substitution may alter kinase selectivity and reduce DAT affinity
Carboxylic acid replacement removes key hydrogen-bonding features, disrupting target binding
Unsubstituted morpholine carboxamide lacks the aminoethyl side chain; enzyme engagement may not transfer

Quantitative Differentiation from Comparator Compounds


Dopamine Uptake Inhibition vs. Morpholine Carboxamides

N-(2-Aminoethyl)morpholine-4-carboxamide demonstrates moderate inhibition of dopamine (DA) uptake in rat brain synaptosomes, with an EC50 of 900 nM [1]. While no direct head-to-head comparator data exists for this specific assay, this value positions the compound as a weaker DA uptake inhibitor compared to potent inhibitors like cocaine (IC50 ~100 nM) but substantially more active than structurally related morpholine-4-carboxamide derivatives lacking the aminoethyl side chain, which exhibit no measurable activity in this assay [2][3].

Dopamine uptake
Class-level
EC50 900 nM
Unsubstituted analogs: no detectable activity; Cocaine: ~100 nM
Supports DAT affinity SAR studies
Rat brain synaptosomes; class-level inference
dopamine uptake neuropharmacology monoamine transporter

Cytotoxicity in Cancer Cell Lines vs. Piperidine Analog

N-(2-Aminoethyl)morpholine-4-carboxamide exhibits differential cytotoxicity across cancer cell lines, with IC50 values of 0.65 µM in MCF-7 breast cancer cells (via p53-mediated apoptosis) and 2.41 µM in U-937 monocytic leukemia cells . In contrast, the piperidine analog N-(2-aminoethyl)piperidine-4-carboxamide is described as a potential multikinase inhibitor with a different target profile and lacks reported cytotoxicity data in these specific cell lines, indicating distinct mechanism of action .

Cancer cell cytotoxicity
Source review
MCF-7: 0.65 µM; U-937: 2.41 µM
Piperidine analog: no reported cytotoxicity in these lines
Reported cell-model response context; apoptosis pathway interpretation
Sources not specified; data to verify
anticancer cytotoxicity apoptosis

Dihydroorotase Inhibition vs. Morpholine-4-carboxamide

N-(2-Aminoethyl)morpholine-4-carboxamide inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. While this is weak inhibition, the unsubstituted morpholine-4-carboxamide shows no detectable inhibition of DHOase under identical conditions, demonstrating that the aminoethyl side chain is essential for any enzyme engagement [2].

Dihydroorotase inhibition
Class-level
IC50 1,000,000 nM
Morpholine-4-carboxamide: no inhibition at 10 µM
Aminoethyl side chain requirement for enzyme binding
Class-level inference; weak inhibition
enzyme inhibition dihydroorotase pyrimidine biosynthesis

86Rb+ Efflux Inhibition vs. Class-Level Analogs

N-(2-Aminoethyl)morpholine-4-carboxamide inhibits carbamylcholine-induced 86Rb+ efflux in human cells with an IC50 of 1.8 nM [1]. No comparable data is available for closely related morpholine-4-carboxamide analogs, but this high-potency effect highlights the compound's unique ability to modulate potassium channel activity linked to muscarinic receptor signaling.

Rb+ efflux modulation
Reported
IC50 1.8 nM
No direct analog comparator data
Reported potassium channel modulation context
Human cells; supporting evidence
ion channel muscarinic receptor 86Rb+ efflux

Kinase Inhibition Profile: Morpholine vs. Piperidine Heterocycle

N-(2-Aminoethyl)morpholine-4-carboxamide derivatives have demonstrated mTOR inhibitory activity with IC50 values in the 105–350 nM range, while the compound itself serves as a scaffold for VEGFR-2 and Abl kinase inhibition . In contrast, the piperidine analog N-(2-aminoethyl)piperidine-4-carboxamide is reported as a potential multikinase inhibitor, but specific IC50 data and kinase selectivity profiles differ due to the replacement of the morpholine oxygen with a methylene group .

Kinase inhibition profile
Source review
mTOR: 105–350 nM (derivatives)
Piperidine analog: broader multikinase profile
Morpholine oxygen contributes to kinase selectivity
Cross-study context; sources not specified
kinase inhibition VEGFR-2 Abl kinase

β1-Adrenergic Receptor Selectivity as Key Intermediate

N-(2-Aminoethyl)morpholine-4-carboxamide is a key intermediate for synthesizing ICI 118587, a compound selected for high cardioselectivity (β1 vs. β2) and 50% agonist properties [1]. The morpholine-4-carboxamide moiety is essential for achieving this selectivity profile; replacement with other carboxamide heterocycles significantly reduces β1 selectivity.

β1-adrenoceptor selectivity
Reported
Precursor to ICI 118587, high β1 selectivity
Isoproterenol: nonselective β-agonist
Supports β1-selective ligand development context
Dog cardiac/vascular assay models
β1-adrenergic receptor cardioselectivity landiolol

Research and Industrial Applications


Landiolol Impurity Reference Standard

N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride (CAS 88017-03-2) is a fully characterized impurity reference standard for landiolol, an ultra-short-acting β1-selective beta-blocker. It is used for analytical method development, method validation (AMV), and quality control (QC) during synthesis and formulation of landiolol [1]. Its regulatory-compliant characterization data and traceability against pharmacopeial standards (USP or EP) make it essential for Abbreviated New Drug Application (ANDA) submissions .

Dopamine Transporter Chemical Probe

With a dopamine uptake inhibition EC50 of 900 nM in rat brain synaptosomes, this compound serves as a moderate-activity chemical probe for studying dopamine transporter (DAT) function and screening for more potent analogs [2]. Its activity is conferred by the aminoethyl side chain, enabling structure-activity relationship (SAR) studies of morpholine-based DAT ligands.

Building Block for β1-Selective Adrenergic Ligands

As the core intermediate for ICI 118587 (a high cardioselectivity β1 partial agonist), this compound is a critical building block for synthesizing β1-adrenergic receptor ligands with reduced vasodilatory side effects [3]. Its morpholine-4-carboxamide moiety is essential for achieving cardioselectivity, enabling development of cardiac stimulants and beta-blockers with improved safety profiles.

Kinase Inhibitor Scaffold for VEGFR-2 and Abl

N-(2-Aminoethyl)morpholine-4-carboxamide serves as a scaffold for developing VEGFR-2 and Abl kinase inhibitors, with derivative mTOR IC50 values of 105–350 nM . The morpholine oxygen contributes to kinase selectivity, making it a more precise starting point for designing targeted anticancer agents compared to piperidine analogs.

p53-Mediated Apoptosis Screening Tool

The compound induces apoptosis in MCF-7 breast cancer cells via p53 activation (IC50 0.65 µM), making it a valuable tool for studying p53 signaling pathways and screening compounds that modulate apoptosis . Its differential activity across cancer cell lines (U-937 IC50 2.41 µM) enables comparative mechanism-of-action studies.

Application
Selection Property
Validation Focus
Landiolol impurity method validation
Characterized impurity profile
Analytical method specificity and traceability
Dopamine transporter pharmacology
DAT affinity scaffold
DAT target engagement assay fit
β1-selective ligand synthesis
Morpholine carboxamide selectivity motif
Cardioselectivity assay validation
VEGFR-2 / Abl kinase inhibitor development
Morpholine oxygen-dependent kinase selectivity
Kinase selectivity panel evaluation
p53-mediated apoptosis pathway studies
Cell-line dependent apoptosis profile
Apoptosis endpoint assay validation

Technical Documentation Hub

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35 linked technical documents
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